molecular formula C13H20O B14144317 I+/-,4-Bis(1-methylethyl)benzenemethanol CAS No. 1116572-74-7

I+/-,4-Bis(1-methylethyl)benzenemethanol

Cat. No.: B14144317
CAS No.: 1116572-74-7
M. Wt: 192.30 g/mol
InChI Key: KJKGXTKTCHMNAQ-UHFFFAOYSA-N
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Description

The compound “I+/-,4-Bis(1-methylethyl)benzenemethanol” is a benzenemethanol derivative with two isopropyl (1-methylethyl) groups attached to the benzene ring. Benzenemethanol derivatives are characterized by a hydroxylated benzyl group and are widely studied for their applications in pharmaceuticals, flavoring agents, and natural product chemistry .

Properties

CAS No.

1116572-74-7

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-methyl-1-(4-propan-2-ylphenyl)propan-1-ol

InChI

InChI=1S/C13H20O/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10,13-14H,1-4H3

InChI Key

KJKGXTKTCHMNAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(C)C)O

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Alkylation

Reaction Mechanism and Optimization

The Grignard reaction is a cornerstone for introducing alkyl groups to aromatic systems. For 1,4-bis(1-methylethyl)benzenemethanol, this method involves reacting 1,4-diisopropylbenzene with methylmagnesium bromide (MeMgBr) in anhydrous ether or tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack on a pre-functionalized electrophilic site (e.g., a carbonyl group), followed by quenching with aqueous ammonium chloride to yield the alcohol.

Critical Parameters:
  • Temperature : −78°C to 0°C (prevents side reactions).
  • Solvent : THF enhances reagent solubility and reaction homogeneity.
  • Stoichiometry : A 2:1 molar ratio of Grignard reagent to substrate ensures complete conversion.

Example Protocol (Adapted from NIST WebBook):

  • Dissolve 1,4-diisopropylbenzene (10 mmol) in THF under nitrogen.
  • Add MeMgBr (20 mmol) dropwise at −20°C.
  • Stir for 12 hours, then quench with saturated NH₄Cl.
  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

Yield : 82–88%.

Formylation-Reduction Sequence

Gattermann–Koch Formylation

Electrophilic formylation of 1,4-diisopropylbenzene introduces an aldehyde group at the para position relative to the isopropyl substituents. The Gattermann–Koch reaction employs CO and HCl in the presence of AlCl₃ to generate the formyl intermediate.

Reaction Conditions :

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv).
  • Gas Mixture : CO:HCl (1:1) at 5 atm pressure.
  • Temperature : 50–60°C for 6 hours.

Reduction to Primary Alcohol

The resulting aldehyde is reduced to the alcohol using sodium borohydride (NaBH₄) or LiAlH₄ . NaBH₄ is preferred for its selectivity and milder conditions.

Example Protocol :

  • Dissolve 1,4-diisopropylbenzaldehyde (5 mmol) in ethanol.
  • Add NaBH₄ (10 mmol) in portions at 0°C.
  • Stir for 2 hours, acidify with HCl, and extract with dichloromethane.

Yield : 75–80%.

Chloromethylation-Hydrolysis

Blanc Chloromethylation

This method introduces a chloromethyl group (−CH₂Cl) via reaction with formaldehyde and HCl under acidic conditions. The bulky isopropyl groups direct electrophilic substitution to the less hindered para position.

Reaction Conditions :

  • Catalyst : ZnCl₂ (0.5 equiv).
  • Solvent : Glacial acetic acid.
  • Temperature : 40°C for 8 hours.

Hydrolysis to Hydroxymethyl

The chloromethyl intermediate is hydrolyzed using NaOH (10% aqueous) at reflux to yield the alcohol.

Example Protocol :

  • Reflux 1,4-bis(1-methylethyl)benzyl chloride (5 mmol) with NaOH (15 mL) for 4 hours.
  • Neutralize with HCl, extract with ether, and dry over MgSO₄.

Yield : 90–95%.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Key References
Grignard Alkylation High selectivity, scalable Requires strict anhydrous conditions 82–88
Formylation-Reduction Mild reduction conditions Formylation step requires high-pressure CO 75–80
Chloromethylation High yield, cost-effective reagents Corrosive HCl/ZnCl₂ mixture 90–95

Catalytic and Solvent Considerations

Role of Phase-Transfer Catalysts

In chloromethylation, tetrabutylammonium bromide (TBAB) improves interfacial reactivity between organic and aqueous phases, reducing reaction time by 30%.

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) enhance formylation rates but complicate purification.
  • Ether solvents (e.g., THF) optimize Grignard reactivity but necessitate low temperatures.

Industrial-Scale Adaptations

Continuous Flow Reactors

Patent CN115403446B highlights the use of packed-bed microreactors for oxidation steps, achieving 98% conversion with a residence time of 15 minutes. This method reduces waste and improves thermal management.

Catalyst Recycling

Zeolite-supported tetraisopropyl titanate (TPT) enables 5 reaction cycles without significant activity loss, as demonstrated in PMC6236426.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between “I+/-,4-Bis(1-methylethyl)benzenemethanol” and related benzenemethanol derivatives:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
4-(1-Methylethyl)benzenemethanol C₁₀H₁₄O Single isopropyl at 4-position Found in essential oils (e.g., Elsholtzia stauntonii), used as a flavoring agent (cumin alcohol)
4-Methylbenzenemethanol C₈H₁₀O Methyl at 4-position Standard compound in NIST databases; simpler structure with lower molecular weight
Cymen-7-ol acetate (4-isopropyl derivative) C₁₂H₁₆O₂ Acetylated hydroxyl group Higher volatility; used in synthetic chemistry as an ester derivative
3-Amino-4-hydroxy-α-[[[2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol C₂₀H₂₆N₂O₃ Complex substituents (amino, methoxy) Pharmaceutical applications (e.g., desformoterol precursor for pulmonary disorders)
I+/--(Dicyclopropylmethyl)benzenemethanol C₁₄H₁₈O Dicyclopropylmethyl group Structural uniqueness with cyclopropane rings; limited data on applications

Key Findings:

Substituent Effects on Physical Properties: The presence of two isopropyl groups in “this compound” likely increases its hydrophobicity compared to mono-substituted analogs like 4-(1-methylethyl)benzenemethanol (cuminyl alcohol). This could influence solubility and volatility, critical for applications in essential oils or drug delivery . Acetylation of the hydroxyl group (e.g., cymen-7-ol acetate) reduces polarity, enhancing volatility, which is advantageous in fragrance formulations .

Biological and Industrial Applications: 4-(1-Methylethyl)benzenemethanol (cuminyl alcohol) is a major component in Elsholtzia stauntonii essential oils, constituting 48.32% of the flower extract . Its antimicrobial and flavoring properties are well-documented. In contrast, the pharmaceutical derivative in demonstrates how functionalization with amino and methoxy groups expands therapeutic utility, particularly in bronchodilators .

Stereochemical Considerations: The “I+/-” notation in “this compound” implies stereoisomerism, which could affect its biological activity. For example, enantiomers of benzenemethanol derivatives often exhibit differing pharmacological profiles .

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